molecular formula C26H40NO2PS B6290173 [S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2561513-53-7

[S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290173
CAS RN: 2561513-53-7
M. Wt: 461.6 g/mol
InChI Key: UGRJOEZRWKQFBQ-GTYOFVGBSA-N
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Description

“[S®]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide” is a chemical compound with the CAS Number 2561513-54-8 . It has a molecular weight of 475.67 and a molecular formula of C27H42NO2PS .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 475.67 and a molecular formula of C27H42NO2PS . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Stereoselective Synthesis

The development of efficient and practical syntheses for complex molecules often relies on chiral auxiliaries and ligands similar to the queried compound. For instance, a stereoselective synthesis approach using (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary was key in synthesizing a novel PPAR α/γ dual agonist. This demonstrates the compound's potential utility in facilitating the synthesis of biologically active molecules with high stereochemical control (Qian et al., 2015).

Ligand in Asymmetric Catalysis

Phosphine ligands derived from compounds similar to the queried chemical are crucial in asymmetric catalysis, affecting the outcome of reactions such as hydrogenation. For example, the synthesis of a new N-di-tert-butylphosphino-tert-butylsulfinamide ligand and its application in rhodium-catalyzed asymmetric hydrogenation demonstrates the importance of such ligands in achieving desired reactivity and selectivity (Doran et al., 2012).

Drug Synthesis and Metabolism

Sulfinamide derivatives are instrumental in drug synthesis and studying drug metabolism. The application of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, for example, showcases the use of sulfinamide derivatives in generating and identifying drug metabolites (Zmijewski et al., 2006).

Corrosion Inhibition

Compounds structurally related to [S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide might also find applications in materials science, such as corrosion inhibition. The synthesis and study of α-aminophosphonic acids for corrosion inhibition on mild steel in acidic solutions indicate potential applications beyond pharmaceuticals and organic synthesis (Djenane et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not provided in the available information . It’s important to handle all chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40NO2PS/c1-24(2,3)30(25(4,5)6)22-14-12-11-13-21(22)23(27-31(28)26(7,8)9)19-15-17-20(29-10)18-16-19/h11-18,23,27H,1-10H3/t23-,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRJOEZRWKQFBQ-GTYOFVGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=C(C=C2)OC)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

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